molecular formula C21H15N7O3 B2524835 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1704499-92-2

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2524835
CAS No.: 1704499-92-2
M. Wt: 413.397
InChI Key: JLNHYXRNKMVNSG-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound that boasts a complex chemical structure integrating various functional groups. This diversity suggests potential applications across multiple scientific fields, including medicinal chemistry, organic synthesis, and material science. Due to its intricate molecular architecture, it garners attention for research aimed at understanding its chemical behavior and exploring its potential utilities.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide, a multistep reaction pathway is typically employed:

  • Starting Materials: The synthesis often begins with a phenylamine derivative, furan-2-carboxylic acid, and appropriate precursors for the 1,2,4-oxadiazole and tetrazole rings.

  • Formation of Intermediate: The initial steps may include amidation to form an amide linkage, followed by cyclization to create the 1,2,4-oxadiazole ring.

  • Incorporation of Functional Groups: The synthesis proceeds by incorporating the furan ring via substitution reactions, and the tetrazole ring is often formed through cyclization reactions under acidic or basic conditions.

  • Final Assembly: The final product is achieved by coupling the intermediate compounds through amide bond formation and various coupling reactions.

Industrial Production Methods: Industrial synthesis may scale up these procedures, often optimizing reaction conditions for efficiency and yield. Large-scale production would involve:

  • Optimization of Reaction Conditions: Using catalysts and controlling temperatures to achieve high-purity products.

  • Purification: Techniques such as recrystallization, distillation, and chromatography are used to purify the final product.

  • Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is likely to undergo various chemical reactions:

  • Oxidation and Reduction: Given its multiple functional groups, the compound can participate in redox reactions affecting the furan ring and other heterocycles.

  • Substitution: Aromatic substitution reactions, particularly electrophilic substitution on the phenyl rings, can modify its structure.

  • Cyclization: Intramolecular cyclization reactions could lead to the formation of new heterocyclic systems.

Common Reagents and Conditions:

  • Oxidizing agents: like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing agents: such as lithium aluminum hydride (LiAlH4).

  • Catalysts: including palladium on carbon (Pd/C) for hydrogenation reactions.

  • Acids and Bases: like sulfuric acid (H2SO4) or sodium hydroxide (NaOH) for cyclization reactions.

Major Products:

  • Oxidation: Modified derivatives of the furan ring or the tetrazole.

  • Substitution: Halogenated phenyl derivatives, nitro-compounds.

  • Cyclization: New heterocyclic compounds formed by intramolecular reactions.

Scientific Research Applications

Chemistry:

  • Organic Synthesis: Acts as a precursor or an intermediate in the synthesis of more complex organic molecules.

  • Catalysis: Potentially functions as a ligand in catalytic systems due to its heterocyclic structure.

Biology and Medicine:

  • Pharmacology: Potential candidate for drug discovery, especially targeting diseases involving complex molecular mechanisms.

  • Biochemistry: Could interact with biological macromolecules, providing insights into enzyme-substrate interactions.

Industry:

  • Materials Science: Incorporated into polymers or other materials to enhance physical properties like stability and reactivity.

  • Agriculture: Potential use in the development of novel agrochemicals.

Mechanism of Action

The specific mechanism of action for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its application:

  • Pharmacological Effects: It may interact with specific proteins or enzymes, modulating their activity. The furan and oxadiazole groups can facilitate binding to active sites.

  • Chemical Pathways: The compound may undergo metabolic transformations leading to active metabolites.

Comparison with Similar Compounds

  • N-(2-(1,3,4-oxadiazol-5-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide

  • N-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide

  • N-(2-(5-(thien-2-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide

Uniqueness: The unique combination of the furan, 1,2,4-oxadiazole, tetrazole, and benzamide groups sets this compound apart, providing a diverse array of chemical properties and reactivity. This structural diversity offers distinct interactions with biological targets and unique chemical behavior in synthetic applications.

Remember, if there's something more you’re curious about or need help with, I’m right here!

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N7O3/c29-21(15-6-3-7-16(11-15)28-13-22-26-27-28)23-17-8-2-1-5-14(17)12-19-24-20(25-31-19)18-9-4-10-30-18/h1-11,13H,12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNHYXRNKMVNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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